

# bafetinib intracerebral concentration plasma correlation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Bafetinib

CAS No.: 859212-16-1

Cat. No.: S548102

[Get Quote](#)

## Bafetinib Concentration in Brain vs. Plasma

The following table summarizes the key findings from a neuropharmacokinetic study in patients with recurrent high-grade gliomas [1] [2].

Measurement	Dose 1	Dose 2
Brain ECF Concentration	Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1].	Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1].
Mean Plasma Cmax	143 ± 99 ng/mL [1]	247 ± 73 ng/mL [1]

> **Note:** The study concluded that **bafetinib** does not sufficiently cross the intact or disrupted blood-brain barrier (BBB). Out of 26 dialysate samples per patient (n=6), only a single sample from one subject showed a detectable **bafetinib** concentration of 0.52 ng/mL, while all others were below the assay's detection limit [1] [2].

## Experimental Methodology

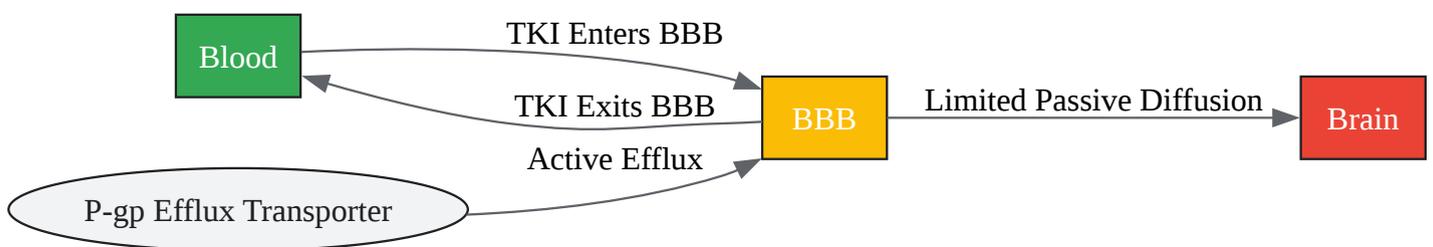
The data was generated using a technique called **intracerebral microdialysis (ICMD)**, which allows for continuous measurement of drug concentration in the brain's extracellular fluid (ECF) [1].

- **Patient Population:** The study involved 7 adult patients with recurrent high-grade gliomas (6 were evaluable) who were undergoing tumor resection or biopsy [1].
- **Procedure:** A microdialysis catheter was placed into either peritumoral or enhancing brain tissue during surgery. At least 24 hours post-operation, patients received two oral doses of **bafetinib** (240 mg or 360 mg) 12 hours apart [1].
- **Sample Collection:** Dialysate samples from the brain ECF were collected hourly for 24 hours. Plasma samples were obtained in parallel at specified time points. All samples were analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS) [1].
- **In Vitro Recovery:** Before the patient study, the recovery efficiency of the microdialysis system for **bafetinib** was determined in vitro, which was between 85-90% at the flow rate used [1].

## Mechanism Behind Limited Brain Penetration

The primary reason for **bafetinib**'s poor brain penetration is that it is a substrate for **P-glycoprotein (P-gp)**, a major efflux transporter highly expressed in the blood-brain barrier [1] [3]. This pump actively transports **bafetinib** out of the brain back into the bloodstream, thereby significantly reducing its intracerebral concentration.

This challenge is not unique to **bafetinib**. The following diagram illustrates how efflux transporters limit the entry of certain tyrosine kinase inhibitors (TKIs) into the brain.



[Click to download full resolution via product page](#)

## Comparison with Other Tyrosine Kinase Inhibitors

The challenge of achieving effective brain concentration is common among many tyrosine kinase inhibitors. Here is a comparison of **bafetinib** with other drugs in this class, based on available preclinical and clinical data.

Drug	Primary Targets	Brain Penetration Capability & Key Findings
<b>Bafetinib</b>	Bcr-Abl, Lyn	<b>Very low.</b> Clinical ICMD study showed concentrations in brain ECF were largely undetectable [1].
<b>Imatinib</b>	Bcr-Abl, c-Kit, PDGFR	<b>Conflicting/limited data.</b> Also a P-gp substrate, leading to restricted brain penetration [1] [3].
<b>Alectinib</b>	ALK	<b>High.</b> Designed to be non-substrate for P-gp, making it effective for treating brain metastases [4].
<b>AZD3759</b>	EGFR	<b>High.</b> Specifically designed to have high passive permeability and low efflux to achieve good CNS penetration [5].
<b>Erlotinib, Gefitinib</b>	EGFR	<b>Low to moderate.</b> Known substrates for P-gp and BCRP, limiting their brain distribution [5].

The failure of **bafetinib** to achieve therapeutic levels in the brain led the study authors to conclude that **systemic administration of bafetinib is not recommended for investigating this drug as a treatment for brain tumors** [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Neuropharmacokinetic Assessment of Bafetinib, a Second ... [pmc.ncbi.nlm.nih.gov]
2. A neuropharmacokinetic assessment of bafetinib, a ... - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A neuropharmacokinetic assessment of bafetinib, a second ... [sciencedirect.com]

4. Small molecules in targeted cancer therapy [nature.com]

5. Brain Distribution of a Panel of Epidermal Growth Factor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [bafetinib intracerebral concentration plasma correlation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548102#bafetinib-intracerebral-concentration-plasma-correlation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)